molecular formula C3H5N3S B2849325 3-methyl-2H-triazole-4-thione CAS No. 36811-20-8

3-methyl-2H-triazole-4-thione

Cat. No. B2849325
CAS RN: 36811-20-8
M. Wt: 115.15
InChI Key: KKBQCPSZYHWNAM-UHFFFAOYSA-N
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Description

“3-methyl-2H-triazole-4-thione” is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They exist in two tautomeric forms, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

Given the importance of the triazole scaffold, its synthesis has attracted much attention . This review summarizes the synthetic methods of triazole compounds from various nitrogen sources . The synthesis of 1,4- and 2,4- disubstitued-1,2,3-triazole could be selectively regulated by changing the amount of cuprous chloride .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds have been found to exhibit a variety of chemical reactions due to their unique structure . They facilitate the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Scientific Research Applications

Antibacterial and Antifungal Applications

3-methyl-2H-triazole-4-thione derivatives have been studied for their potential as antibacterial and antifungal agents. Research has shown that these compounds can act as inhibitors against various strains of bacteria and fungi, making them valuable in the development of new antimicrobial drugs . The triazole ring’s ability to bind with enzymes and receptors in pathogens is key to its antimicrobial activity.

Anticancer Properties

In medicinal chemistry, 3-methyl-2H-triazole-4-thione and its derivatives have been explored for their anticancer effects. These compounds have been found to possess biological activities that may inhibit cancer cell growth and proliferation . The triazole core’s interaction with biological systems is crucial for its potential therapeutic effects against various types of cancer.

Material Science

The unique structure of 3-methyl-2H-triazole-4-thione facilitates the formation of non-covalent bonds with enzymes and receptors, which is beneficial in material science. This property is utilized in creating novel materials with specific biological activities, potentially useful in the development of new biomaterials .

Agrochemical Applications

Triazole derivatives, including 3-methyl-2H-triazole-4-thione, have applications in agrochemistry. They are used in the synthesis of compounds that can serve as growth regulators, herbicides, or fungicides, contributing to agricultural productivity and protection .

Chemotherapy

In the field of chemotherapy, 3-methyl-2H-triazole-4-thione derivatives are being investigated for their role in enhancing the efficacy of chemotherapeutic agents. They may improve the therapeutic index of drugs and reduce side effects, making chemotherapy treatments more tolerable for patients .

Explosives and Propellants

The high nitrogen content in triazole derivatives makes them candidates for use in explosives and propellants. Their stability and lower sensitivity compared to traditional explosives make them safer alternatives for military and civilian applications .

Mechanism of Action

Target of Action

3-Methyl-2H-Triazole-4-Thione, like other triazole derivatives, is capable of binding in the biological system with a variety of enzymes and receptors . Triazole compounds are known to interact with enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . They also exhibit antimicrobial, anticancer, and antitubercular activities .

Mode of Action

Triazole derivatives are known to inhibit enzymes by making specific interactions with different target receptors . For instance, some triazole derivatives have been found to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Biochemical Pathways

Triazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, they can inhibit the activity of enzymes, leading to downstream effects on various biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on related triazole derivatives . These studies typically involve the analysis of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact the bioavailability of the compound.

Result of Action

Triazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and antitubercular effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

Action Environment

The action of 3-Methyl-2H-Triazole-4-Thione, like other triazole derivatives, can be influenced by environmental factors. For instance, the efficacy of triazole derivatives as antimicrobial agents can be affected by the presence of drug-resistant bacteria . Additionally, the stability of these compounds can be influenced by factors such as temperature and pH.

Future Directions

Triazole compounds have important application value in various fields . There is an ongoing race among scientists to develop novel medicines using these compounds . Future directions may include the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

3-methyl-2H-triazole-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-6-3(7)2-4-5-6/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLWQFFKGPZLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1h-1,2,3-triazole-5-thiol

CAS RN

36811-20-8
Record name 1-methyl-1H-1,2,3-triazole-5-thiol
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